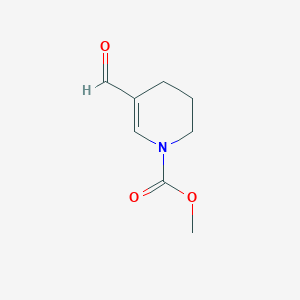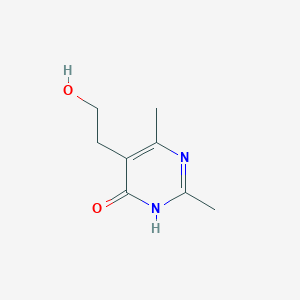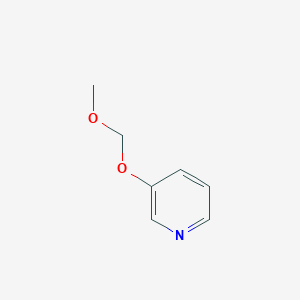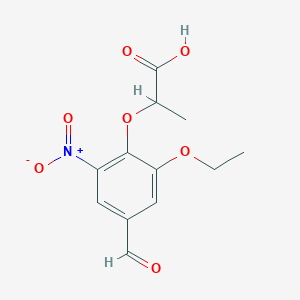
1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester
Overview
Description
Pyrrolopyrazine derivatives, which are nitrogen-containing heterocycles, have been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They contain pyrrole and pyrazine rings and have exhibited a wide range of biological activities .
Synthesis Analysis
Pyrrolopyrazine derivatives have been synthesized using various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The structure of pyrrolopyrazine derivatives includes a pyrrole ring and a pyrazine ring . These compounds are classified into three chemical categories with two or three nitrogen atoms .Chemical Reactions Analysis
Pyrrolopyrazine derivatives have shown various biological activities, indicating that they undergo a range of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, 2H-Pyran, 3,4-dihydro- has a molecular weight of 84.1164 .Scientific Research Applications
Synthesis and Chemical Properties
- A study described the synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids with different polar groups. This synthesis is significant for producing milrinone analogues used in cardiotonic activity studies (Mosti et al., 1992).
- Research on 6-formyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid (5a) involved its large-scale preparation and use in creating a series of side chains for β-lactams, highlighting its versatility in chemical synthesis (Sanchez et al., 1994).
- A study synthesized and analyzed pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, providing insights into the compound's molecular structure and thermodynamic properties (Shen et al., 2012).
Biological and Medicinal Research
- The synthesis of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid esters was investigated for their cardiotonic activities. These studies are crucial for understanding the therapeutic potential of these compounds (Gailius & Stamm, 1992).
- Research into 6-formyl-pyridine-2-carboxylate derivatives highlighted their significant in vitro telomerase inhibitory activity, offering potential insights for cancer treatment and tumor suppression (Jew et al., 2003).
- A study on the esters of 2-substituted 5-acetyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids explored their cardiotonic activities, contributing to the development of new cardiotonic agents (Mosti et al., 1993).
Future Directions
Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
methyl 5-formyl-3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-12-8(11)9-4-2-3-7(5-9)6-10/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGLIGQHQVZTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472083 | |
| Record name | 1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester | |
CAS RN |
82483-65-6 | |
| Record name | 1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(1,3-dioxoinden-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B3057478.png)



![1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one](/img/structure/B3057486.png)


![3-Oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B3057491.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate](/img/structure/B3057493.png)